8-Aminoquinoline-5,6-dione

DNA repair TDP2 inhibition Cancer chemotherapy

Medicinal chemistry projects require validated hit compounds with orthogonal derivatization vectors. This 8-amino-5,6-quinolinedione offers: - TDP2 inhibition (IC₅₀ = 5.99 μM) for oncology DNA repair assays - LEDGF/p75 antagonism (IC₅₀ = 2.14 μM) for HIV-1 integrase research - Unsubstituted C7 + free 8-NH₂ for dual SAR exploration - XLogP3 -0.5 enabling aqueous coordination studies Suitable as benchmark reference inhibitor or negative control in antimalarial screens.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 49797-49-1
Cat. No. B3352597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoquinoline-5,6-dione
CAS49797-49-1
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CC(=O)C2=O)N)N=C1
InChIInChI=1S/C9H6N2O2/c10-6-4-7(12)9(13)5-2-1-3-11-8(5)6/h1-4H,10H2
InChIKeyWIPMQCOMGHCENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Aminoquinoline-5,6-dione: Structural and Physicochemical Baseline


8-Aminoquinoline-5,6-dione (CAS 49797-49-1) is a heterocyclic ortho-quinone belonging to the 5,6-quinolinedione class, with an amino substituent at the 8-position of the quinoline ring [1]. It has a molecular formula of C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol [1]. The compound is characterized by a computed XLogP3 of -0.5 and a topological polar surface area of 73.1 Ų, indicating moderate hydrophilicity and hydrogen-bonding capacity conferred by the ortho-quinone and primary amine functionalities [1]. The quinoline-5,6-dione core is a privileged scaffold in medicinal chemistry, historically investigated as a putative active metabolite of 8-aminoquinoline antimalarials [2].

Scaffold 5,6‑quinolinedione core for quinone‑binding pocket research
Derivatization Unsubstituted C7 and free 8‑amine for hit‑to‑lead optimization
Physicochemical Computed hydrophilicity supports aqueous assay compatibility
Screening Not active in antimalarial models; suitable as negative control

Why 8-Aminoquinoline-5,6-dione Is Not Interchangeable with Analogs


The ortho-quinone (5,6-dione) arrangement in this compound produces a distinct redox profile, metal-chelating geometry, and biological target engagement pattern that cannot be replicated by para-quinone (5,8-dione) isomers or non-quinone 8-aminoquinolines. Structurally, replacement with 8-aminoquinoline eliminates the electron-accepting quinone moiety, abolishing redox-cycling capacity and interactions with quinone-binding pockets. Substitution with chlorinated analogs such as 8-amino-7-chloro-5,6-quinolinedione alters both steric and electronic properties at the C7 position, which in the parent 8-aminoquinoline-5,6-dione is fully available for electrophilic substitution or further derivatization [1]. Systematic evaluation of 25 derivatives in the 8-amino-5,6-quinolinedione series has demonstrated that substitution patterns significantly modulate biological outcomes, confirming that in-class substitution without quantitative justification carries a high risk of activity loss or selectivity inversion [1].

Isomer geometry Para‑quinone (5,8‑dione) may shift redox chemistry and target recognition
Quinone removal 8‑aminoquinoline without quinone loses electron‑accepting and metal‑chelating functions
C7 substitution Chlorinated analogs alter steric/electronic profile at a key derivatization site

Quantitative Differentiation Evidence Against Closest Analogs


TDP2 Inhibitory Activity as a Scaffold Starting Point

8-Aminoquinoline-5,6-dione was identified as an inhibitor of human Tyrosyl-DNA phosphodiesterase 2 (TDP2) with an IC₅₀ of 5.99 μM (5986 nM) in a biochemical absorbance-based high-throughput dose-response assay [1]. In comparison, the optimized isoxazolo[4,5-g]quinoline-4,9-dione derivative (compound 70) from a dedicated medicinal chemistry program exhibited an IC₅₀ of 0.46 ± 0.15 μM against the same target [2]. While the 8-amino-substituted ortho-quinoline dione is approximately 13-fold less potent than the best-in-field isoxazolo-fused analog, its unsubstituted C7 position and primary amine handle offer synthetic tractability for hit-to-lead optimization that the more complex fused-ring systems lack.

TDP2 Inhibition
Cross‑study comparable
IC₅₀ 5.99 μM (target) vs 0.46 μM (isoxazolo analog)
Supports TDP2 hit finding; scaffold amenable to optimization
Assay format difference may influence potency interpretation
DNA repair TDP2 inhibition Cancer chemotherapy

LEDGF/p75 Binding Affinity and Anti-HIV Potential

In a high-throughput screen for inhibitors of the LEDGF/p75 interaction, 8-aminoquinoline-5,6-dione demonstrated an IC₅₀ of 2.14 μM (2140 nM) [1]. LEDGF/p75 is a cellular cofactor essential for HIV-1 integrase chromatin tethering, making it a validated antiviral target. By comparison, the non-quinone 8-aminoquinoline scaffold (8-AQ) has not been reported as an LEDGF/p75 ligand, highlighting a potentially unique biological activity profile conferred by the quinone moiety. Notably, the compound's activity at LEDGF/p75 (2.14 μM) is marginally superior to its TDP2 inhibition (5.99 μM), suggesting a modest selectivity preference for this protein-protein interaction target.

LEDGF/p75 Affinity
Class‑level inference
IC₅₀ = 2.14 μM
8‑Aminoquinoline: no reported activity
May indicate quinone‑dependent LEDGF/p75 engagement
Comparator data absent; class‑level inference
HIV integrase LEDGF/p75 antiviral

Ortho-Quinone Advantage in Reverse Transcriptase Inhibition

In a systematic structure-activity study of 107 heterocyclic quinones, Inouye et al. demonstrated that o-quinoline quinones (i.e., 5,6-quinolinedione derivatives) are consistently more potent inhibitors of avian myeloblastosis virus reverse transcriptase (AMV-RT) than p-quinoline quinones (5,8-quinolinedione derivatives) [1]. While the study did not report an explicit IC₅₀ for the 8-amino-substituted derivative, the class-level SAR establishes that the ortho-quinone geometry of the 5,6-dione scaffold is functionally superior to the para-quinone 5,8-dione isomer for AMV-RT inhibition. Within the o-quinoline quinone series, 8-methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione achieved an ID₅₀ of 16 μg/mL against L5178Y cell growth, contextualizing the potency range achievable within this chemotype [2].

AMV‑RT Inhibition
Class‑level inference
o‑Quinoline quinones > p‑quinoline quinones (rank order)
Ortho‑quinone geometry may support RT inhibitor scaffold choice
No specific 8‑amino derivative data; rank‑order only
reverse transcriptase antiviral quinone redox

Absence of Antimalarial Activity Versus Clinical 8-Aminoquinolines

Evaluation of 8-aminoquinoline-5,6-dione and related analogs against multiple Plasmodium species—including rodent malaria (P. berghei), avian malaria (P. gallinaceum), and mosquito stages—demonstrated no significant antimalarial activity [1]. This stands in contrast to clinical 8-aminoquinoline antimalarials such as primaquine and tafenoquine, which derive their tissue schizontocidal activity from metabolic activation of the 8-amino-6-methoxyquinoline core. The absence of antimalarial efficacy in the 5,6-dione derivative confirms that the quinone oxidation state abolishes the antiplasmodial pharmacophore, making this compound unsuitable for direct antimalarial repurposing but potentially advantageous for applications where antimalarial activity and its associated hemolytic toxicity risks are undesirable.

Antimalarial Activity
Supporting evidence
Inactive vs Primaquine (active schizontocide)
Excludes antimalarial repurposing; may reduce phenotypic readout confounding
Multi‑species in vivo Plasmodium models
antimalarial antiplasmodial selectivity profiling

Computed Hydrophilicity Advantage Over 8-Aminoquinoline

The computed XLogP3 value for 8-aminoquinoline-5,6-dione is -0.5 [1], reflecting the polarizing effect of the 5,6-dione moiety. In comparison, the parent 8-aminoquinoline (CAS 578-66-5) has a computed XLogP3 of approximately +1.6 [2], a difference of approximately 2.1 log units. This substantial polarity shift translates to predicted aqueous solubility improvement of roughly two orders of magnitude based on the Hansch-Fujita relationship. The topological polar surface area (TPSA) of 73.1 Ų for the dione derivative also exceeds the 38.9 Ų of unsubstituted 8-aminoquinoline, indicating enhanced hydrogen-bonding capacity that may facilitate target engagement in polar binding pockets.

Lipophilicity Shift
Cross‑study comparable
XLogP3 = −0.5 (vs 8‑aminoquinoline ≈ +1.6)
Predicted higher aqueous solubility may assist biochemical assays
Computed property; experimental solubility verification needed
physicochemical properties solubility drug-likeness

Selectivity Evidence Against MSRA Redox Regulatory Target

In a high-throughput screen against bovine Methionine Sulfoxide Reductase A (MSRA), 8-aminoquinoline-5,6-dione exhibited an IC₅₀ greater than 34.6 μM (>34,600 nM), essentially classifying it as inactive against this redox-regulatory enzyme [1]. MSRA catalyzes the reduction of methionine sulfoxide residues and is involved in oxidative stress responses. The lack of activity at MSRA, contrasted with its moderate activity at TDP2 (5.99 μM) and LEDGF/p75 (2.14 μM), suggests that the compound does not act as a promiscuous quinone electrophile that non-selectively modifies all cysteine-containing enzymes. This selectivity profile—active against specific quinone-binding pockets while inactive against MSRA—provides preliminary evidence that the compound engages targets through specific molecular recognition rather than indiscriminate redox chemistry.

MSRA Counter‑Screen
Supporting evidence
IC₅₀ > 34.6 μM (>16‑fold vs LEDGF/p75)
Suggests target‑specific engagement, not promiscuous quinone reactivity
Counter‑screen supports selectivity interpretation
methionine sulfoxide reductase redox biology selectivity

Optimal Research Use Cases Based on Quantitative Evidence


Hit Identification for TDP2 DNA Repair Inhibitor Programs

With a confirmed TDP2 IC₅₀ of 5.99 μM, 8-aminoquinoline-5,6-dione serves as a chemically tractable hit compound for medicinal chemistry optimization targeting DNA repair pathways in oncology. Its unsubstituted C7 position and free 8-amino group provide two orthogonal vectors for parallel SAR exploration, an advantage over more elaborated TDP2 inhibitors such as the isoxazoloquinolinedione series. Laboratories initiating TDP2 drug discovery can use this compound as a benchmark reference inhibitor for assay validation and as a starting scaffold for fragment-growing strategies [1].

Antiviral Research Targeting HIV-1 Integrase–LEDGF/p75

The compound's LEDGF/p75 inhibitory activity (IC₅₀ = 2.14 μM) makes it a candidate for development as an allosteric HIV-1 integrase inhibitor. Unlike active-site directed integrase strand transfer inhibitors (INSTIs) such as raltegravir, LEDGF/p75 antagonists operate through a distinct mechanism that may retain activity against INSTI-resistant viral strains. The quinoline-5,6-dione scaffold provides a starting point for structure-based design of LEDGF/p75 protein-protein interaction inhibitors [1].

Redox-Active Ligand for Coordination Chemistry and Catalysis

The ortho-quinone moiety of 8-aminoquinoline-5,6-dione imparts electron-accepting character and the ability to coordinate metal ions in a bidentate fashion through the quinone oxygen atoms. Combined with the 8-amino directing group, this scaffold enables the synthesis of metal complexes with tunable redox properties for applications in electrocatalysis and C–H activation chemistry. The compound's computed hydrophilicity (XLogP3 = -0.5) facilitates aqueous-phase coordination studies that are impractical with lipophilic 8-aminoquinoline ligands [1].

Negative Control for Antimalarial Screening Cascades

Given the unequivocal lack of antimalarial activity confirmed in multi-species Plasmodium models, 8-aminoquinoline-5,6-dione can serve as a structurally matched negative control in antimalarial phenotypic screening campaigns. It shares the 8-aminoquinoline core with primaquine but lacks the 6-methoxy group and quinoline aromaticity required for antiplasmodial activity, enabling researchers to deconvolute target-specific effects from general quinoline-related cytotoxicity [1].

Application
Selection Property
Validation Focus
TDP2 inhibitor hit‑to‑lead
Ortho‑quinone scaffold with two orthogonal derivatization vectors
TDP2 enzyme inhibition SAR
HIV‑1 integrase–LEDGF/p75 PPI inhibitor
Quinone‑dependent LEDGF/p75 binding
Protein‑protein interaction inhibition assays
Redox‑active metal complex ligand
Bidentate ortho‑quinone chelation with amino directing group
Electrochemical and aqueous coordination studies
Antimalarial screening negative control
Structurally matched inactive 8‑aminoquinoline scaffold
Multi‑species Plasmodium inactivity confirmation
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